molecular formula C19H32 B3052786 2-Phenyltridecane CAS No. 4534-53-6

2-Phenyltridecane

Cat. No. B3052786
CAS RN: 4534-53-6
M. Wt: 260.5 g/mol
InChI Key: FCXPVFLEDIQLLO-UHFFFAOYSA-N
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Description

2-Phenyltridecane is a natural product found in Acca sellowiana . It is a member of benzenes .


Molecular Structure Analysis

The molecular formula of 2-Phenyltridecane is C19H32 . The molecular weight is 260.46 g/mol .


Physical And Chemical Properties Analysis

The boiling point of 2-Phenyltridecane is 105-109 °C (at a pressure of 0.3 Torr) and its density is predicted to be 0.855±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Benzimidazoles in High-Temperature Water

Research conducted by Dudd et al. (2003) explores the synthesis of benzimidazoles in high-temperature water, focusing on the synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid. This study systematically examined reaction parameters like temperature and reaction time, optimizing the yield to about 90% (Dudd et al., 2003).

PhenX Toolkit for Genome-Wide Association Studies

The PhenX Toolkit, a project by RTI International and the National Human Genome Research Institute, aims to identify high-priority measures for various research domains. This toolkit facilitates replication and validation across multiple studies by standardizing measurements, and includes measures relevant to genetics and exposure studies (Hamilton et al., 2011).

Chemical Genetics in Drug Discovery

Cai, Drewe, and Kasibhatla (2006) discuss the use of chemical genetics for drug discovery, including apoptosis inducers. This includes the identification of small molecules with apoptosis-inducing activities, such as N-phenyl nicotinamides and other compounds, and their potential application in cancer treatment (Cai et al., 2006).

Biosynthesis of 2-Phenylethanol

The work of Zhang et al. (2014) on the de-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 presents a novel approach to producing this compound using monosaccharides as a carbon source. This research suggests an alternative, sustainable method for producing 2-phenylethanol (Zhang et al., 2014).

Photocatalytic Degradation of 2-Phenylethanol

Natarajan et al. (2013) investigated the photocatalytic treatment of leather industry wastewater, identifying and degrading organic compounds including 2-phenylethanol. This study provides insights into environmental applications, specifically in wastewater treatment (Natarajan et al., 2013).

Biotechnological Production of 2-Phenylethanol

Hua and Xu (2011) reviewed the biotechnological production of 2-phenylethanol, highlighting methods to increase production and in situ product removal techniques. This report emphasizes the potential for microbial processes in the production of natural flavors and fragrances (Hua & Xu, 2011).

properties

IUPAC Name

tridecan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-12-15-18(2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXPVFLEDIQLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863412
Record name (Tridecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyltridecane

CAS RN

4534-53-6
Record name Benzene, (1-methyldodecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Tridecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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